molecular formula C6H9F2NO2 B1652196 Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate CAS No. 1400688-76-7

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate

Cat. No.: B1652196
CAS No.: 1400688-76-7
M. Wt: 165.14
InChI Key: RPYSGPRTWAWWKK-SCSAIBSYSA-N
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Description

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is a fluorinated organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The fluorine atoms can form strong hydrogen bonds with proteins and enzymes, altering their activity. This compound can also modulate the electronic properties of molecules, affecting their reactivity and interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-4-fluoropyrrolidine-2-carboxylate
  • Methyl (2R)-4,4-dichloropyrrolidine-2-carboxylate
  • Methyl (2R)-4,4-dibromopyrrolidine-2-carboxylate

Uniqueness

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This fluorination significantly enhances the compound’s metabolic stability and lipophilicity compared to its non-fluorinated or mono-fluorinated analogs. The dual fluorination also imparts unique electronic properties, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSGPRTWAWWKK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284928
Record name D-Proline, 4,4-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400688-76-7
Record name D-Proline, 4,4-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400688-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Proline, 4,4-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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